molecular formula C18H19ClO5 B12149324 ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12149324
M. Wt: 350.8 g/mol
InChI Key: RFPRIBJBIWYFKU-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound features a chromen-2-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 2-Chloroprop-2-en-1-yl Ether Group: This step involves the reaction of the chromen-2-one derivative with 2-chloroprop-2-en-1-ol under basic conditions to form the ether linkage.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroprop-2-en-1-yl ether group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom in the 2-chloroprop-2-en-1-yl ether group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s chromen-2-one core is known for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers study this compound to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drugs. The chromen-2-one core is a pharmacophore in many bioactive molecules, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The biological activity of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is primarily due to its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The 2-chloroprop-2-en-1-yl ether group can enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in inflammatory pathways, oxidative stress, and microbial metabolism.

    Receptors: It can bind to receptors involved in cell signaling, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with similar biological activities.

    Warfarin: A well-known anticoagulant with a chromen-2-one core.

    Umbelliferone: Another chromen-2-one derivative with antioxidant properties.

Uniqueness

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to the presence of the 2-chloroprop-2-en-1-yl ether group, which enhances its reactivity and potential applications. This structural feature distinguishes it from simpler chromen-2-one derivatives and contributes to its diverse chemical and biological activities.

Biological Activity

Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromenone family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core structure with various functional groups that contribute to its biological properties. The presence of the chloropropenyl ether and the ester functionality enhances its reactivity and potential interactions within biological systems.

Molecular Characteristics

PropertyValue
Molecular Formula C16H16ClO5
Molecular Weight 348.75 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)OC1=C(C(=C(C=C1Cl)OCC(=C)Cl)C(=O)OCC)C(=O)OCC

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially affecting processes such as:

  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 9.54 μM against MCF-7 cells, indicating significant cytotoxic activity compared to control compounds .

Potential Therapeutic Applications

The biological activities of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate suggest several potential therapeutic applications:

  • Cancer Therapy : As an anticancer agent, it may be developed further for targeted therapies.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory diseases.
  • Antioxidant Supplements : Given its free radical scavenging abilities, it may serve as a dietary supplement for oxidative stress management.

In Vitro Studies

Various studies have been conducted to evaluate the biological activity of ethyl 3-{7-[...]}propanoate:

Study FocusFindingsReference
Anticancer ActivityIC50 of 9.54 μM against MCF-7 cells
Enzyme InteractionInhibition of specific metabolic enzymes
Antioxidant PropertiesSignificant free radical scavenging ability

Mechanistic Insights

The mechanism by which ethyl 3-{7-[...]}propanoate exerts its effects involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis. This includes interactions with:

  • Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling may lead to decreased expression of pro-inflammatory genes.
  • Mitogen Activated Protein Kinases (MAPK) : Modulation of MAPK pathways can influence cell survival and proliferation.

Properties

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

ethyl 3-[7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C18H19ClO5/c1-4-22-17(20)8-7-15-12(3)14-6-5-13(23-10-11(2)19)9-16(14)24-18(15)21/h5-6,9H,2,4,7-8,10H2,1,3H3

InChI Key

RFPRIBJBIWYFKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=C)Cl)OC1=O)C

Origin of Product

United States

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